

## Application Note: Quantitative Analysis of 15N-Labeled Proteins using Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Stable isotope labeling with 15N is a powerful metabolic labeling technique for accurate quantitative proteomics.[1][2][3] By incorporating a "heavy" isotope of nitrogen into the entire proteome of a cell population or organism, it serves as an internal standard for comparison with an unlabeled or "light" (14N) sample. This approach minimizes experimental variability, as the samples are combined early in the workflow, and allows for precise relative quantification of protein abundance.[1][2][3] The mass shift induced by the 15N isotope allows for the differentiation and quantification of peptides from the two samples by mass spectrometry.

This application note provides a comprehensive overview and detailed protocols for conducting quantitative proteomics experiments using 15N metabolic labeling, from sample preparation to data analysis with widely-used software platforms.

# Data Presentation: Quantitative Proteomic Analysis of mTOR Signaling Pathway

To illustrate the application of this workflow, we present a hypothetical study on the impact of a novel drug candidate on the mTOR signaling pathway in a human cell line. The mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[4][5]



Table 1: Relative Quantification of Key mTOR Pathway Proteins Upon Drug Treatment. Control (14N-labeled) and drug-treated (15N-labeled) cells were analyzed. Ratios represent the change in protein abundance in drug-treated cells relative to control.

Protein	Gene	Function	Fold Change (15N/14N)	p-value
mTOR	MTOR	Serine/threonine kinase, central regulator of cell growth	0.95	0.45
Raptor	RPTOR	Component of mTORC1 complex	0.98	0.62
Rictor	RICTOR	Component of mTORC2 complex	1.02	0.71
Akt	AKT1	Serine/threonine kinase, upstream activator of mTORC1	0.65	0.01
4E-BP1	EIF4EBP1	Translational repressor, downstream of mTORC1	1.85	0.005
S6K	RPS6KB1	Kinase, promotes protein synthesis, downstream of mTORC1	1.79	0.007

# **Experimental Protocols 15N Metabolic Labeling of Cultured Cells**



This protocol describes the metabolic labeling of adherent human cells.

#### Materials:

- Human cell line of interest (e.g., HEK293, HeLa)
- DMEM for SILAC (or other appropriate base medium)
- 14N-Arginine and 14N-Lysine
- 15N-Arginine (>99% purity) and 15N-Lysine (>99% purity)
- Dialyzed Fetal Bovine Serum (dFBS)
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and consumables

#### Procedure:

- Prepare "light" (14N) and "heavy" (15N) growth media by supplementing DMEM with the respective light and heavy isotopes of arginine and lysine, and dFBS.
- Culture cells in the "light" medium for at least 6-8 doublings to ensure complete incorporation of the light amino acids.
- For the "heavy" labeled sample, culture cells in the "heavy" medium for the same number of doublings to achieve >97% isotope incorporation.[1]
- Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) for the desired duration. The "light" labeled cells will serve as the control.
- After treatment, wash the cells with PBS, and harvest by scraping or trypsinization.

## **Protein Extraction and Digestion**

#### Materials:

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



- BCA Protein Assay Kit
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin, sequencing grade
- Ammonium bicarbonate buffer (50 mM, pH 8.0)
- Formic acid
- C18 desalting spin columns

#### Procedure:

- Lyse the harvested cell pellets in lysis buffer on ice.
- Clarify the lysate by centrifugation to remove cell debris.
- Determine the protein concentration of the light and heavy lysates using a BCA assay.
- Mix equal amounts of protein from the light and heavy lysates.
- Reduction and Alkylation:
  - Add DTT to the protein mixture to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
  - Cool the sample to room temperature and add IAA to a final concentration of 20 mM.
     Incubate in the dark for 30 minutes.
- In-solution Digestion:
  - Dilute the protein mixture with ammonium bicarbonate buffer to reduce the concentration of denaturants.
  - Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.



- Stop the digestion by adding formic acid to a final concentration of 1%.
- Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
- Dry the purified peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

### **LC-MS/MS Analysis**

#### Instrumentation:

• High-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.

#### Procedure:

- Load the resuspended peptide sample onto the LC system.
- Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) over a C18 analytical column.
- Acquire mass spectra in a data-dependent acquisition (DDA) mode.
  - MS1 Scan: Acquire high-resolution full scans in the Orbitrap (e.g., resolution 60,000, m/z range 350-1500).
  - MS2 Scan: Select the top N most intense precursor ions for fragmentation (e.g., by HCD)
     and acquire MS/MS spectra in the Orbitrap or ion trap.

# Data Analysis Software and Protocols Software Overview

Several software packages can be used for analyzing 15N-labeled proteomics data. Popular choices include:

 MaxQuant: A widely used, free software for quantitative proteomics, supporting a broad range of labeling techniques.[6][7]



- Proteome Discoverer: A comprehensive data analysis platform from Thermo Fisher Scientific.
- Skyline: An open-source platform for targeted and quantitative proteomics analysis.[8][9][10]
- Protein Prospector: An open-access, web-based software with modules for 15N quantification.[1][2]
- Census: A quantitative analysis tool that can handle various labeling strategies, including 15N.[11]

## **Protocol for Data Analysis using MaxQuant**

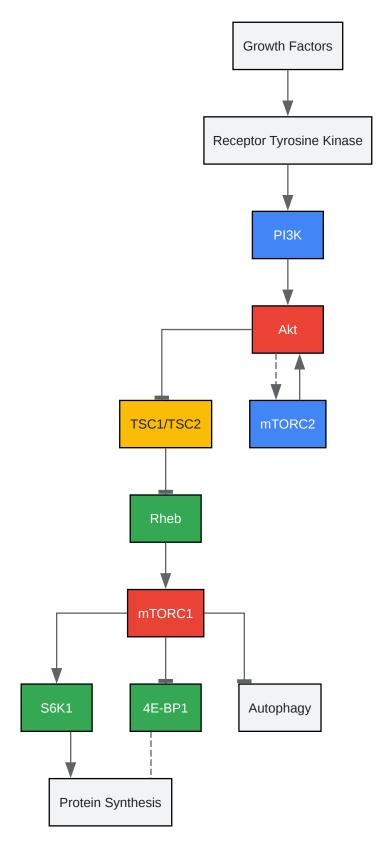
- Open MaxQuant and load the raw mass spectrometry data files.
- Group-specific parameters:
  - In the "Group" tab, set the "Type" to "Standard".
  - Set "Multiplicity" to 2.
  - Define the labels:
    - Label 1: 14N (or leave as default light)
    - Label 2: 15N. Select the appropriate 15N-labeled amino acids used in the experiment.
- Global parameters:
  - Specify the appropriate enzyme (e.g., Trypsin/P).
  - Set variable modifications (e.g., Oxidation (M), Acetyl (Protein N-term)).
  - Set a fixed modification for carbamidomethyl (C).
  - Select the appropriate instrument settings.
  - Provide the path to a relevant FASTA file for protein database searching.



- Start the analysis. MaxQuant will perform peptide and protein identification and quantification.
- Review the results. The output files will contain information on protein ratios (15N/14N), intensities, and statistical analysis.

# Mandatory Visualizations mTOR Signaling Pathway



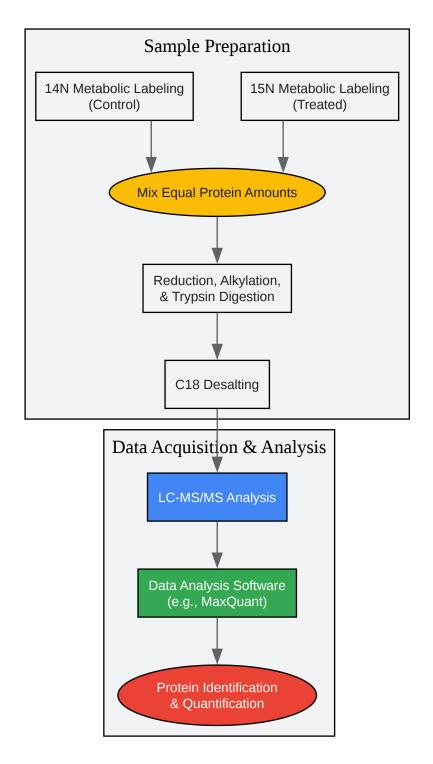


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Caption: A simplified diagram of the mTOR signaling pathway.



## **Experimental Workflow for 15N-Labeled Proteomics**



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Caption: The general experimental workflow for quantitative proteomics using 15N metabolic labeling.



### **Logical Relationship for Data Interpretation**



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Caption: The logical flow from raw data to biological interpretation in quantitative proteomics.

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